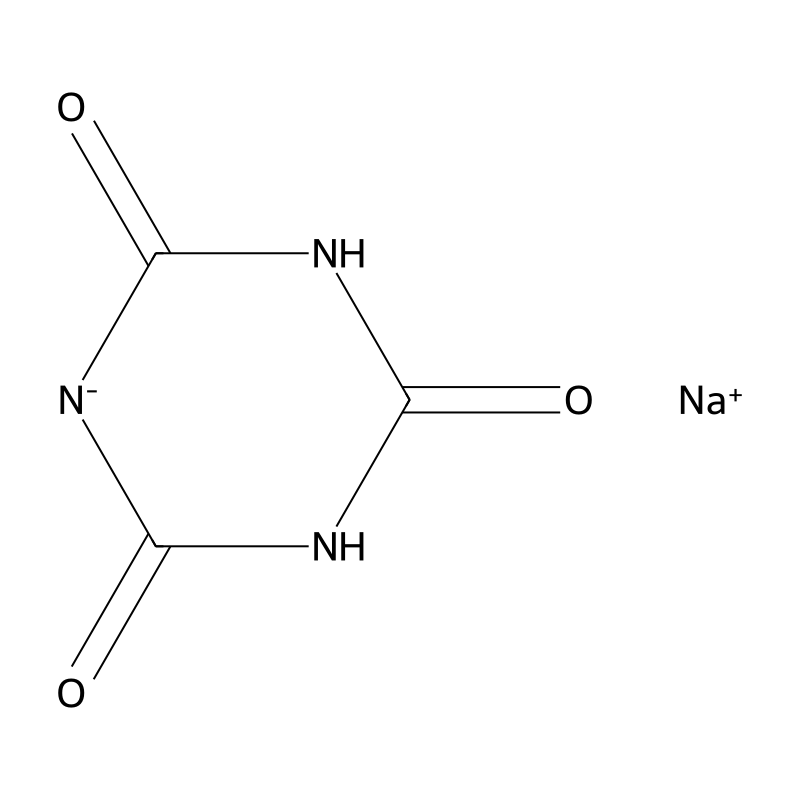

Sodium cyanurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Sodium cyanurate is a chemical compound with the formula . It is a sodium salt derived from cyanuric acid and is recognized for its role as a stabilizer for chlorine in swimming pools and other water treatment applications. Sodium cyanurate appears as a white crystalline powder that is highly soluble in water, making it effective for various uses in sanitation and disinfection processes. Its stability under sunlight makes it particularly valuable in maintaining chlorine levels in pool water, preventing rapid degradation of free chlorine .

Sodium cyanurate participates in several important reactions, particularly in aqueous environments. When dissolved in water, it can hydrolyze to release free available chlorine, which is essential for its disinfectant properties. The relevant chemical reaction can be represented as follows:

This reaction establishes a series of equilibria involving chlorinated and non-chlorinated isocyanurates, contributing to its effectiveness as a biocide . Additionally, sodium cyanurate can react with organic materials in water, leading to the consumption of free available chlorine and the formation of various chlorinated by-products .

Sodium cyanurate exhibits biological activity primarily through its ability to release free chlorine when dissolved in water. This property makes it effective against a wide range of pathogens, including bacteria, viruses, and algae. Studies have shown that sodium cyanurate can rapidly hydrolyze to release free available chlorine, which is crucial for disinfection purposes in both drinking water and swimming pools .

Toxicological studies indicate that sodium cyanurate is generally well-tolerated at low doses, with rapid absorption and excretion observed in animal models. Following administration, significant amounts are excreted unchanged in urine, suggesting minimal bioaccumulation potential .

Sodium cyanurate can be synthesized through several methods:

- Reaction with Sodium Carbonate: Iso-cyanuric acid is reacted with sodium carbonate or sodium bicarbonate. The process involves mixing these compounds in a controlled environment where water is added to facilitate the reaction at elevated temperatures (60-100 °C) to produce sodium cyanurate in powder form .

- Neutralization Process: The synthesis can also involve neutralizing iso-cyanuric acid with sodium hydroxide, resulting in the formation of sodium cyanurate along with the release of water .

These methods ensure that the resulting product has desirable properties such as high solubility and fluidity.

Sodium cyanurate has several applications across different sectors:

- Water Treatment: It is widely used as a stabilizer for chlorine in swimming pools and drinking water systems, ensuring prolonged effectiveness against microbial contamination.

- Sanitation: Its disinfectant properties make it valuable in healthcare settings for sterilizing surfaces and equipment.

- Agriculture: Sodium cyanurate is utilized for disinfecting irrigation systems and controlling pathogens affecting crops .

Interaction studies involving sodium cyanurate focus on its behavior in aqueous solutions and its interactions with organic matter. Research indicates that when sodium cyanurate is added to water containing organic materials, it releases free available chlorine rapidly, which then reacts with these organics to form various by-products. This interaction highlights the compound's effectiveness as a disinfectant while also raising considerations about potential by-product formation during its use .

Studies have shown that sodium cyanurate's release of chlorine occurs much faster than traditional disinfectants like monochloroamine, making it an efficient option for maintaining hygiene standards .

Several compounds share similarities with sodium cyanurate, particularly within the class of chlorinated compounds used for disinfection. Below are some notable comparisons:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium Dichloroisocyanurate | Potent disinfectant; releases two chlorine atoms; used widely in water treatment. | |

| Trichloroisocyanuric Acid | Stronger chlorination agent; often used for pool sanitation but may produce more harmful by-products. | |

| Monochloroisocyanuric Acid | Weaker than dichloro forms; slower release of chlorine; used where lower disinfection levels are acceptable. |

Uniqueness of Sodium Cyanurate:

- Sodium cyanurate stands out due to its balanced release of chlorine and lower potential for harmful by-product formation compared to stronger chlorinated compounds like trichloroisocyanuric acid.

- Its stability under sunlight allows for effective long-term use in outdoor applications such as swimming pools.

Industrial production of sodium cyanurate relies primarily on the neutralization of cyanuric acid with various sodium-containing bases. This approach represents the most economically viable and scalable method for large-scale manufacturing [1] [2].

The fundamental reaction involves the neutralization of cyanuric acid (isocyanuric acid) with sodium hydroxide, sodium carbonate, or sodium hydrogencarbonate. The general reaction mechanism proceeds through the formation of mono-, di-, and trisodium cyanurate species, depending on the stoichiometric ratios employed [3]. The neutralization process can be represented by the following sequential reactions:

H₃Cy + NaOH → H₂NaCy + H₂O (monosodium cyanurate)

H₂NaCy + NaOH → HNa₂Cy + H₂O (disodium cyanurate)

HNa₂Cy + NaOH → Na₃Cy + H₂O (trisodium cyanurate)

Where Cy represents the triisocyanurate anion (CNO)₃³⁻ [3].

Industrial facilities typically operate with reaction temperatures ranging from 15-40°C for sodium hydroxide neutralization and 60-80°C for sodium carbonate processes [1] [4]. The choice of operating temperature significantly impacts both reaction kinetics and final product yield, with higher temperatures generally providing increased reaction rates but requiring more careful control to prevent decomposition [1].

Sodium Carbonate/Hydrogencarbonate Reaction Systems

The sodium carbonate neutralization pathway offers distinct advantages in industrial applications, particularly regarding product handling and storage characteristics. This method utilizes anhydrous sodium carbonate or sodium hydrogencarbonate in stoichiometric ratios of 1:1 to 1:3 with cyanuric acid [1].

The mechanistic pathway for sodium carbonate neutralization involves the formation of intermediate sodium cyanurate species with simultaneous carbon dioxide evolution:

H₃Cy + Na₂CO₃ → H₂NaCy + NaHCO₃

H₃Cy + 3Na₂CO₃ → Na₃Cy + 3CO₂ + 3H₂O

Research demonstrates that optimal reaction conditions for sodium carbonate systems include temperatures of 60-80°C, with reaction times ranging from 2-4 hours for complete conversion [1]. Industrial implementations utilizing this approach achieve yields exceeding 95% with the production of free-flowing powder products [1].

The sodium hydrogencarbonate route presents an alternative approach with modified reaction kinetics. Operating temperatures for this system range from 60-100°C, with preferential conditions at 60-80°C to maintain optimal reaction rates while preventing thermal decomposition [1]. The reaction mechanism involves direct neutralization with bicarbonate evolution:

H₃Cy + 3NaHCO₃ → Na₃Cy + 3CO₂ + 3H₂O

Process optimization studies indicate that molar ratios of 1:1-3 (cyanuric acid to sodium hydrogencarbonate) provide yields of 85-95% with reaction times of 1-2 hours [1]. The bicarbonate system offers advantages in terms of reduced reaction exothermicity and improved process control compared to hydroxide-based systems.

Hydrate-Mediated Mechanochemical Processes

Mechanochemical synthesis represents an innovative approach to sodium cyanurate production that eliminates the need for large quantities of water and reduces equipment size requirements [1]. This methodology exploits the hydrate formation properties of the reactants to facilitate intimate mixing and reaction progression.

The hydrate-mediated process utilizes cyanuric acid in hydrated form (typically cyanuric acid dihydrate) or creates hydrated conditions through controlled water addition. Sodium carbonate decahydrate or sodium hydrogencarbonate hydrates serve as the alkaline reactants [1]. The process operates through the following mechanism:

- Initial hydrate formation or utilization of existing hydrates

- Thermal transition at characteristic temperatures (57°C for cyanuric acid dihydrate, 32-35°C for sodium carbonate hydrates)

- Liberation of water creating localized reaction zones

- Chain reaction progression with continuous water generation and consumption

The mechanochemical approach typically employs temperatures of 60-80°C with processing times of 10-60 minutes, depending on the specific equipment and scale [1] [5]. Industrial implementations utilize ribbon blenders, planetary mills, or specialized mechanochemical reactors with yields exceeding 95% [1].

Key advantages of the hydrate-mediated mechanochemical process include:

- Reduced water requirements (elimination of large dissolution volumes)

- Decreased equipment size and capital investment

- Improved product flowability and handling characteristics

- Enhanced reaction kinetics through intimate solid-solid contact

- Reduced processing time compared to conventional solution methods

Research indicates that the hydrate content of starting materials significantly impacts reaction efficiency, with optimal hydrate contents ranging from 12-20% by weight [1]. The process demonstrates particular effectiveness when at least one reactant is present as a hydrate, or when both reactants are anhydrous with controlled water addition to achieve equivalent hydrate formation [1].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of sodium cyanurate encompasses several methodologies tailored to research and small-scale production requirements. These techniques prioritize product purity, reaction control, and experimental flexibility over the throughput considerations of industrial processes.

Solution-Based Neutralization Methods

The conventional laboratory approach involves dissolving cyanuric acid in water followed by controlled addition of sodium hydroxide solution. Despite the limited solubility of cyanuric acid in water (less than 1% at room temperature), this method provides excellent control over reaction stoichiometry and pH [1] [3].

Standard laboratory procedures utilize 0.1-1.0 M sodium hydroxide solutions added incrementally to cyanuric acid suspensions maintained at 20-40°C [3]. The reaction progression is monitored through pH measurement, with complete neutralization typically achieved at pH values of 11-13. Yields of 85-95% are routinely obtained with product purities of 95-99% [3].

Modifications to the solution-based approach include:

- Pre-dissolution of cyanuric acid at elevated temperatures (80-90°C) followed by controlled cooling

- Use of mixed solvent systems to enhance cyanuric acid solubility

- Controlled crystallization through temperature programming and seeding

Solid-State Grinding Methods

Manual grinding techniques represent the simplest laboratory approach for sodium cyanurate preparation. These methods involve physical mixing of cyanuric acid with solid sodium carbonate or sodium hydrogencarbonate using mortar and pestle arrangements [5] [6].

The solid-state approach typically employs:

- Grinding times of 30-120 minutes

- Reactant ratios of 1:1 to 1:2 (cyanuric acid to sodium base)

- Optional addition of small amounts of water (5-10% by weight) to facilitate mixing

- Processing temperatures of ambient to 60°C through friction heating

Yields from manual grinding methods range from 70-85% with product purities of 90-95% [5]. While lower than solution-based methods, solid-state grinding offers advantages in terms of simplicity, minimal equipment requirements, and elimination of water removal steps.

Mechanochemical Ball Milling

Laboratory-scale mechanochemical synthesis utilizes high-energy ball mills to achieve intimate mixing and reaction of solid reactants. This approach bridges the gap between manual grinding and industrial mechanochemical processes [6] [5].

Typical ball milling parameters include:

- Milling frequencies of 10-50 Hz

- Ball-to-powder ratios of 10:1 to 20:1

- Processing times of 15-60 minutes

- Optional addition of small amounts of liquid (liquid-assisted grinding)

Research demonstrates that mechanochemical ball milling achieves yields of 85-95% with product purities of 90-98% [5] [6]. The method offers particular advantages for:

- Small-scale synthesis (1-50 gram batches)

- High-purity product requirements

- Environmentally conscious processing (minimal solvent use)

- Rapid reaction completion

Hydrothermal Synthesis Approaches

Hydrothermal methods utilize elevated temperature and pressure conditions to enhance cyanuric acid solubility and reaction rates. Laboratory autoclaves operating at 120-200°C and 1-10 bar pressure facilitate complete dissolution and reaction [6].

Hydrothermal synthesis typically involves:

- Reaction temperatures of 120-180°C

- Processing times of 4-12 hours

- Aqueous media with controlled pH

- Controlled cooling for crystallization

This approach achieves the highest yields (90-98%) and purities (98-99.5%) among laboratory methods, making it suitable for analytical standard preparation and high-purity research applications [6].

Process Optimization and Yield Analysis

Process optimization for sodium cyanurate synthesis focuses on maximizing yield while maintaining product quality and minimizing production costs. Systematic analysis of reaction parameters reveals critical factors that significantly impact both reaction efficiency and economic viability.

Temperature Effects and Optimization

Temperature represents the most influential parameter in sodium cyanurate synthesis, affecting both reaction kinetics and thermodynamic equilibrium. Research demonstrates that reaction rates increase by factors of 2-3 for every 10°C temperature increase within the operational range [7] [1].

For sodium hydroxide neutralization systems, optimal temperatures range from 15-40°C, with higher temperatures providing increased reaction rates but potentially causing thermal decomposition of products [1] [4]. The activation energy for cyanuric acid neutralization has been measured at approximately 16 kcal/mol, indicating moderate temperature sensitivity [8].

Sodium carbonate and hydrogencarbonate systems operate optimally at 60-80°C, taking advantage of enhanced solid-solid reaction kinetics while remaining below decomposition temperatures [1]. Temperature control within ±2°C is critical for consistent yields, with temperature excursions above 100°C leading to yield losses of 5-15% [1].

pH Control and Stoichiometric Optimization

Maintaining alkaline conditions throughout the reaction process is essential for achieving high conversion rates and yields. The neutralization reaction proceeds most efficiently at pH values of 11-13, with pH values below 10 resulting in incomplete conversion and reduced yields [3] [9].

Stoichiometric optimization studies reveal that molar ratios of 2.0-2.4:1 (sodium base to cyanuric acid) provide optimal yields for hydroxide systems [1] [2]. Excess base ensures complete neutralization while preventing reverse reactions that can occur at near-stoichiometric ratios. For sodium carbonate systems, ratios of 1:1 to 1:3 provide yields of 85-95% [1].

The effect of pH on reaction kinetics follows the relationship:

Rate = k[H₃Cy][OH⁻]ⁿ

Where n varies from 1-2 depending on the specific reaction conditions and ionic strength [8].

Mixing and Mass Transfer Considerations

Effective mixing is crucial for achieving uniform reaction conditions and maximizing mass transfer rates. Industrial implementations utilize various mixing systems including ribbon blenders, planetary mixers, and fluid bed reactors [1] [4].

Optimal mixing parameters include:

- Mixing speeds of 50-100 rpm for solution-based systems

- Reynolds numbers of 10,000-50,000 for turbulent mixing

- Power inputs of 0.5-2.0 kW/m³ for effective mass transfer

Research indicates that inadequate mixing can reduce yields by 10-25%, while excessive mixing can introduce air and cause product oxidation [1].

Water Content and Crystallization Control

Water content significantly impacts both reaction progression and final product characteristics. For mechanochemical processes, optimal water contents range from 15-20% by weight, providing sufficient hydration for reaction without excessive dilution [1].

Crystallization control affects product purity and handling characteristics. Controlled cooling rates of 0.5-2°C/minute provide optimal crystal formation, while rapid cooling can result in amorphous products with reduced stability [1].

Kinetic Analysis and Reaction Modeling

Detailed kinetic studies reveal that sodium cyanurate formation follows mixed-order kinetics, with reaction rates dependent on both cyanuric acid and base concentrations. The overall reaction can be modeled using:

-d[H₃Cy]/dt = k₁[H₃Cy][OH⁻] + k₂[H₃Cy][CO₃²⁻]

Where k₁ and k₂ represent rate constants for hydroxide and carbonate reactions, respectively [8].

Temperature dependence follows the Arrhenius relationship:

k = A·exp(-Ea/RT)

With activation energies ranging from 12-20 kcal/mol depending on the specific reaction system [8].

Economic and Environmental Considerations

Process optimization must balance technical performance with economic and environmental factors. Cost analysis reveals that raw material costs typically represent 60-70% of total production costs, making yield optimization economically critical [1].

Environmental considerations include:

- Minimization of water usage (particularly important for mechanochemical processes)

- Reduction of waste generation through improved conversion efficiency

- Energy optimization through temperature and mixing control

- Elimination of organic solvents in favor of aqueous or solid-state processing

Life cycle assessment studies indicate that mechanochemical processes offer environmental advantages through reduced water usage and energy consumption, despite potentially higher equipment costs [1] [5].

Thermal Decomposition Temperature Ranges

The thermal stability of sodium cyanurate compounds varies significantly depending on their sodium content and environmental conditions. Critical temperature thresholds have been established through comprehensive thermal analysis studies, revealing complex decomposition mechanisms that proceed through multiple distinct stages [3] [4].

Initial decomposition processes begin at remarkably low temperatures, with runaway reactions potentially occurring between 60-83°C under specific conditions. This low-temperature decomposition represents a significant safety concern, as demonstrated in industrial incidents where sodium dichloroisocyanurate dihydrate underwent self-accelerating decomposition at 83°C, substantially below the previously reported decomposition temperature of 240°C [3].

Table 1: Thermal Decomposition Temperature Ranges

| Temperature Range (°C) | Decomposition Process | Products/Effects | Reference |

|---|---|---|---|

| 60-83 | Initial decomposition onset | Runaway reaction possible | [3] |

| 240-300 | Decomposition temperature (reported) | Chlorine gas release | [3] [4] |

| 300-400 | Thermal stability limit | Decomposition to sodium cyanate | [3] [4] |

| >400 | Complete decomposition | Gaseous products | [3] [4] |

Decomposition Mechanisms and Kinetics

The thermal decomposition of sodium cyanurate follows complex multi-step pathways involving dehydration, ring cleavage, and gas evolution. Thermogravimetric analysis reveals that decomposition occurs through distinct mass loss events, with the initial stage corresponding to water loss from hydrated forms, followed by structural decomposition of the triazine ring [5] [4].

The decomposition process exhibits significant temperature dependence, with reaction rates approximately doubling for each 10°C increase in temperature. This temperature sensitivity is characterized by an activation energy of approximately 10,934 calories, indicating moderate thermal stability under normal conditions but potential for rapid decomposition under elevated temperatures [6].

Decomposition products include chlorine gas, nitrogen compounds, and carbon dioxide, with the specific product distribution depending on temperature, atmosphere, and the presence of catalytic materials. Under oxidizing conditions, decomposition yields primarily gaseous products, while inert atmospheres may result in the formation of sodium cyanate intermediates [3] [4].

Factors Affecting Thermal Stability

Several environmental and compositional factors significantly influence the thermal stability of sodium cyanurate compounds. Moisture content plays a critical role, with dihydrate forms exhibiting different decomposition pathways compared to anhydrous materials. The presence of metal ions, particularly transition metals, can catalyze decomposition reactions and lower the onset temperature for thermal breakdown [3] [4].

Atmospheric conditions also affect decomposition behavior, with oxidizing environments promoting more rapid and complete decomposition compared to inert atmospheres. The particle size and surface area of the material influence heat and mass transfer, potentially affecting the rate and extent of decomposition reactions [4].

Solubility Behavior in Aqueous Media

Temperature-Dependent Solubility

The solubility of sodium cyanurate compounds exhibits strong temperature dependence, with solubility increasing substantially as temperature rises. This temperature effect is more pronounced than for many common inorganic salts, reflecting the complex interactions between the triazine ring structure and water molecules [7] [8].

Table 2: Temperature-Dependent Solubility Data

| Temperature (°C) | Cyanuric Acid Solubility (g/100g) | Sodium Cyanurate Solubility (g/100g) | Reference |

|---|---|---|---|

| 25 | 0.15 | 0.9-5.7 | [7] [8] |

| 40 | 0.3-0.4 | 1.2-7.5 | [7] [8] |

| 50 | 0.70 | 1.5-9.0 | [7] [8] |

| 80 | 1.5-2.0 | 2.0-12.0 | [7] [8] |

| 90 | 2.6 | 2.8-15.0 | [7] [8] |

The solubility behavior demonstrates that sodium cyanurate salts are significantly more soluble than the parent cyanuric acid, with disodium and trisodium forms exhibiting progressively higher solubility. At 25°C, monosodium cyanurate dissolves at 0.9 g/100 mL, while disodium cyanurate reaches 5.7 g/100 mL, and trisodium cyanurate achieves 14.1 g/100 mL [7].

Dissolution Kinetics and Mechanisms

The dissolution process of sodium cyanurate compounds involves complex interactions between the ionic sodium component and the organic triazine ring structure. The dissolution mechanism proceeds through initial hydration of sodium ions, followed by solvation of the cyanurate anion and establishment of hydrogen bonding networks with water molecules [9].

Dissolution rates are significantly influenced by particle size, with smaller particles exhibiting faster dissolution kinetics due to increased surface area. The crystalline structure of sodium cyanurate affects dissolution behavior, with different polymorphic forms potentially exhibiting varying solubility rates [9].

Temperature acceleration of dissolution follows Arrhenius-type kinetics, with dissolution rates increasing exponentially with temperature. This temperature dependence is particularly important for industrial applications where rapid dissolution is required [9].

Solvent Effects and Aqueous Behavior

Sodium cyanurate compounds demonstrate selective solubility behavior in different solvents. While highly soluble in water, they exhibit limited solubility in organic solvents such as alcohols, ethers, and hydrocarbons. This selective solubility reflects the ionic nature of the sodium component and the polar characteristics of the cyanurate anion [9].

In aqueous solution, sodium cyanurate compounds exist in dynamic equilibrium with their constituent ions and various protonated forms. The solution behavior is governed by the ionization equilibria described in the following section, with the distribution of species depending on pH, ionic strength, and temperature [9].

pH-Dependent Speciation and Ionization Constants

Acid-Base Equilibria

Sodium cyanurate compounds participate in complex acid-base equilibria that significantly influence their chemical behavior and biological activity. The cyanuric acid system exhibits three sequential ionization steps, each with distinct pKₐ values that determine the predominant species at different pH levels [10] [8] [11].

Table 3: Ionization Constants of Cyanuric Acid System

| Ionization Step | pKₐ Value (25°C) | Temperature Dependence | Reference |

|---|---|---|---|

| First (pK₁) | 6.88 | pK₆ = 1,743/T(K) + 1.12 | [10] [8] [11] |

| Second (pK₂) | 11.40 | Not well characterized | [8] [11] |

| Third (pK₃) | 13.5 | Not well characterized | [8] [11] |

The first ionization constant (pK₁ = 6.88) is the most relevant for practical applications, as it determines the distribution between neutral cyanuric acid and the monoanionic cyanurate species in the physiological pH range [10] [8] [11].

pH-Dependent Species Distribution

The distribution of cyanuric acid species varies dramatically with pH, affecting both the chemical reactivity and biological activity of sodium cyanurate solutions. At typical swimming pool pH values (7.2-7.8), the majority of cyanuric acid exists as the monoanionic cyanurate species (H₂Cy⁻) [12] [10].

Table 4: pH-Dependent Speciation of Cyanuric Acid

| pH Range | Cyanurate Ion Fraction (α₁) | Predominant Species | Reference |

|---|---|---|---|

| 6.5-7.0 | 0.60-0.73 | H₃Cy/H₂Cy⁻ | [12] [10] |

| 7.0-7.5 | 0.73-0.82 | H₂Cy⁻ | [12] [10] |

| 7.5-8.0 | 0.82-0.91 | H₂Cy⁻ | [12] [10] |

| 8.0-8.5 | 0.91-0.95 | H₂Cy⁻/HCy²⁻ | [12] [10] |

| 8.5-9.0 | 0.95-0.98 | HCy²⁻ | [12] [10] |

The speciation behavior demonstrates that at neutral to slightly alkaline pH, the cyanurate ion fraction increases from approximately 73% at pH 7.2 to 91% at pH 7.8, indicating that the majority of cyanuric acid exists in the ionized form under these conditions [12] [10].

Temperature Effects on Ionization

The ionization constants of cyanuric acid exhibit significant temperature dependence, with the first ionization constant following the relationship pK₆ = 1,743/T(K) + 1.12. This temperature dependence has important implications for applications at elevated temperatures [10].

Temperature effects on speciation are particularly pronounced in the physiological pH range, where the fraction of cyanuric acid present as the cyanurate ion effectively doubles when temperature increases from 5°C to 35°C. This temperature sensitivity affects the chemical behavior and biological activity of sodium cyanurate compounds in temperature-variable environments [10].

Surface Characteristics and Powder Flow Dynamics

Particle Size and Morphology

Sodium cyanurate compounds typically exist as crystalline powders with particle sizes ranging from 1-5 μm, though this can vary significantly depending on the preparation method and conditions. The particle morphology is generally described as granular to powder form, with the specific shape and size distribution affecting both dissolution behavior and handling characteristics [5] [13].

Table 5: Surface and Powder Properties

| Property | Value/Description | Reference |

|---|---|---|

| Particle Size (typical) | 1-5 μm | [5] [13] |

| Bulk Density | 0.6-1.0 g/cm³ | [14] [15] |

| Surface Area | Variable with preparation method | [5] [13] |

| Crystal Structure | Crystalline triazine ring structure | [1] [5] |

| Flow Properties | Good flow when dry | [16] [17] |

| Morphology | Granular to powder form | [5] [14] |

The crystalline structure of sodium cyanurate is characterized by the planar triazine ring system, which provides stability to the molecule and influences its interaction with other compounds. The crystal packing arrangement affects both the physical properties and the chemical reactivity of the material [1] [5].

Surface Area and Porosity

The surface area of sodium cyanurate powders varies considerably depending on the preparation method, with values ranging from relatively low surface areas for large crystalline particles to higher surface areas for finely divided materials. This surface area variation directly impacts dissolution rates, with higher surface area materials generally exhibiting faster dissolution kinetics [5] [13].

Porosity characteristics of sodium cyanurate powders influence both their flow properties and their interaction with moisture. The presence of micropores can affect the stability of the material by providing sites for moisture accumulation, which can influence thermal stability and handling characteristics [5] [13].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, sodium salt (1:3): ACTIVE